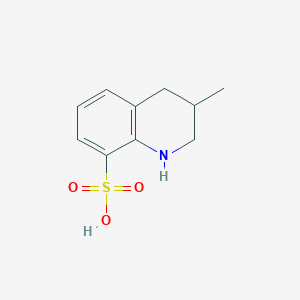

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid

Overview

Description

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is a potent inhibitor of thrombin’s activities in vitro and demonstrates potent oral anti-thrombotic potencies in three rat models of thrombosis .

Molecular Structure Analysis

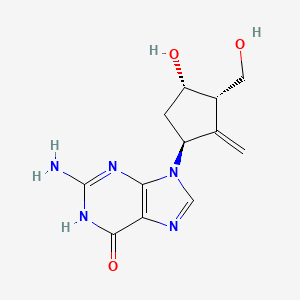

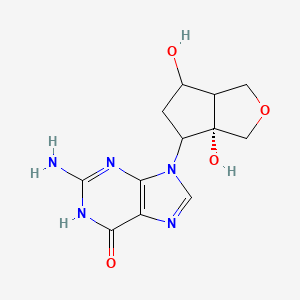

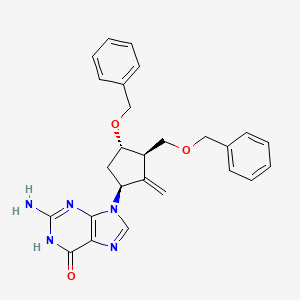

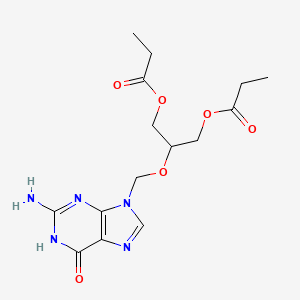

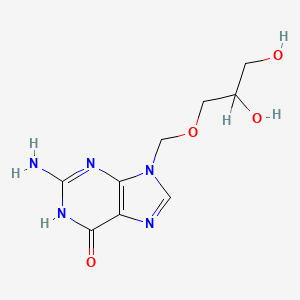

The molecular formula of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is C10H13NO3S . The average mass is 223.248 Da and the monoisotopic mass is 223.030319 Da .Physical And Chemical Properties Analysis

The melting point of 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid is 255 °C (decomp). The density is predicted to be 1.298±0.06 g/cm3. The pKa is predicted to be -1.30±0.40 .Scientific Research Applications

Anticoagulant Research

3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid: is an impurity of Argatroban , a synthetic thrombin inhibitor used as an anticoagulant . Research in this field focuses on the compound’s role in inhibiting thrombin, which is crucial for preventing blood clots. This has implications for treating conditions like acute ischemic stroke and heparin-induced thrombocytopenia .

Drug Development and Quality Control

This compound is utilized in the Quality Control (QC) and Quality Assurance (QA) processes during the commercial production of Argatroban and its formulations . It serves as a standard for ensuring the purity and efficacy of the drug, which is vital for patient safety and regulatory compliance.

Analytical Method Development

Researchers have developed a High-Performance Liquid Chromatography (HPLC) method to analyze Argatroban intermediates and related substances, including 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid . This method is crucial for identifying and quantifying impurities, which is essential for drug safety.

Stroke Treatment Enhancement

Studies have explored the use of Argatroban, and by extension its impurities, as an add-on treatment to recombinant tissue plasminogen activator (rtPA) in acute ischemic stroke, showing promise in improving patient outcomes .

Alzheimer’s Disease Research

While not directly linked to 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid , related compounds like clioquinol have been studied for their ability to prevent copper oxidation in β-amyloid fibrils, which is a potential therapeutic approach for Alzheimer’s disease . This suggests a potential research avenue for 3-Methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid in neurodegenerative disease treatment.

New Drug Application Process

The compound is also used in the Abbreviated New Drug Application (ANDA) filing process to the FDA, which is a requirement for the approval of generic drugs. It plays a role in the toxicity study of the drug formulation, ensuring the safety of the medication before it reaches the market .

properties

IUPAC Name |

3-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3S/c1-7-5-8-3-2-4-9(15(12,13)14)10(8)11-6-7/h2-4,7,11H,5-6H2,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDGVSYYMMRPVBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=CC=C2)S(=O)(=O)O)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.